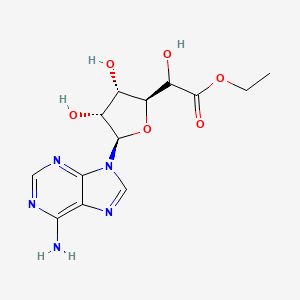

Ethyl-adenosine-5'-carboxylate

Description

Chemical Nomenclature and Synonyms

Ethyl-adenosine-5'-carboxylate is systematically named according to IUPAC guidelines as (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid ethyl ester . The compound is recognized by multiple synonyms and registry identifiers (Table 1), reflecting its historical development and commercial availability.

Table 1: Nomenclature and Synonyms

| Identifier | Value |

|---|---|

| IUPAC Name | (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate |

| CAS Registry Number | 35803-57-7 |

| Common Synonyms | Abbott 40557; A-40557; Ethyl adenosine-5'-carboxylate hydrochloride |

| Molecular Formula | C₁₂H₁₅N₅O₅ |

| Molecular Weight | 309.28 g/mol |

The compound’s structure features a β-D-ribofuranose moiety substituted with an ethyl ester at the 5'-position and adenine at the 1'-position. Its stereochemistry is critical for interactions with biological targets, such as adenosine receptors.

Historical Background and Discovery

The synthesis of this compound was first reported in the 1970s as part of efforts to develop adenosine analogs with enhanced stability and bioavailability. A landmark patent (US3855204A) detailed an improved method for synthesizing adenosine-5'-carboxylic acid ethyl ester via the reaction of 2',3'-isopropylidene adenosine-5'-carboxylic acid with ethanol under acidic conditions. This method addressed challenges in regioselectivity and yield, enabling broader pharmacological exploration.

Early studies in the 1970s and 1980s, such as those by Imai et al. (1975), demonstrated its potent coronary vasodilatory effects in canine models, comparable to adenosine but with prolonged activity. These findings positioned it as a promising candidate for cardiovascular therapeutics, though subsequent research shifted toward derivatives with improved pharmacokinetics.

Importance in Purine Nucleoside Chemistry

This compound holds significance in purine nucleoside chemistry for three key reasons:

Structural Modifiability

The 5'-ester group serves as a versatile site for chemical modifications. For example:

- Enzymatic Synthesis : Purine nucleoside phosphorylases (PNPs) from Escherichia coli and Thermus thermophilus catalyze the transglycosylation of this compound, enabling the production of novel nucleoside analogs.

- Prodrug Development : The ethyl ester moiety enhances membrane permeability, a strategy employed in prodrugs like N-ethyl-5'-carboxamido adenosine (a stable adenosine receptor agonist).

Biochemical Tool

The compound is used to study adenosine receptor signaling and enzyme kinetics. For instance:

Propriétés

Formule moléculaire |

C13H17N5O6 |

|---|---|

Poids moléculaire |

339.3 g/mol |

Nom IUPAC |

ethyl 2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C13H17N5O6/c1-2-23-13(22)8(21)9-6(19)7(20)12(24-9)18-4-17-5-10(14)15-3-16-11(5)18/h3-4,6-9,12,19-21H,2H2,1H3,(H2,14,15,16)/t6-,7+,8?,9-,12+/m0/s1 |

Clé InChI |

BPASLSSCGMNTIG-ZXCJZDNZSA-N |

SMILES isomérique |

CCOC(=O)C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

SMILES canonique |

CCOC(=O)C(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Synonymes |

Abbott 40557 Abbott 40557, hydrochloride Abbott 40557, mono-hydrochloride adenosine-5'-carboxylic acid ethyl ester ethyl adenosine-5'-carboxylate MY 201 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Drug Discovery

Adenosine Analogues

Ethyl-adenosine-5'-carboxylate serves as an analogue of adenosine, making it a valuable candidate for developing new drugs targeting specific adenosine receptors or enzymes. Its potential applications include treating chronic pain, inflammation, and neurological disorders. The compound's structure allows for modifications that can enhance its biological activity or solubility, facilitating the design of novel therapeutic agents.

Vasodilatory Effects

Research has indicated that esters of adenosine-5'-carboxylic acid, including this compound, exhibit potent vasodilatory properties. In animal studies, these compounds have demonstrated the ability to increase coronary blood flow and oxygen levels in the coronary sinus, suggesting their utility in treating cardiovascular diseases .

Cardiovascular Applications

Coronary Vasodilators

this compound has been identified as a non-toxic coronary vasodilator. Studies have shown that it can enhance blood flow when administered intraduodenally or intravenously in animal models. This property positions it as a promising candidate for developing treatments aimed at improving cardiac function and alleviating conditions such as angina pectoris .

Cancer Research

Inhibition of Cancer Cell Migration

Recent studies have explored the role of this compound derivatives in inhibiting the migration of cancer cells. These compounds have shown selective inhibition against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, certain derivatives have demonstrated efficacy in impairing the migratory capacity of prostate and breast cancer cells by targeting specific protein interactions involved in cell movement .

Case Studies and Experimental Findings

Méthodes De Préparation

Step 1: Esterification of 2',3'-Isopropylidene Adenosine-5'-Carboxylic Acid

- Reactants :

- 2',3'-Isopropylidene adenosine-5'-carboxylic acid (3.21 g, 0.01 mol)

- Absolute ethanol (200 mL)

- EEDQ (2.96 g)

- Conditions :

- Stirred at room temperature for 18 hours.

- Heated to 60°C for 5 hours.

- Workup :

Step 2: Deprotection with Formic Acid

- Reactants :

- 2',3'-Isopropylidene adenosine-5'-carboxylic acid ethyl ester (1 g)

- 50% formic acid (20 mL/g of ester)

- Conditions :

- Heat at 40°C for 7 minutes.

- Workup :

Alternative Coupling Reagents and Comparative Analysis

While EEDQ is effective, modern peptide coupling reagents offer potential alternatives. For example:

EEDQ remains preferred for large-scale synthesis due to cost-effectiveness and reliability.

Critical Parameters Influencing Yield and Purity

Solvent Selection

Temperature and Reaction Time

- Esterification : Prolonged stirring (18–24 hours) at room temperature ensures complete conversion.

- Deprotection : Brief heating (5–10 minutes) prevents degradation of the adenosine backbone.

Characterization and Quality Control

Key analytical data for EAC:

Scalability and Industrial Feasibility

The patented method is scalable to multi-gram quantities with consistent yields (>65%). Key considerations for industrial adaptation:

- Cost of EEDQ : ~$50/g (bulk pricing reduces expenses).

- Waste Management : Ethanol and ether are recoverable via distillation.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with receptor binding affinities. Include steric parameters (e.g., Taft Es) and lipophilicity (logP). For validation, synthesize top-predicted analogs and test in dose-response assays . Report SAR trends with 95% confidence intervals .

Data Presentation Guidelines

- Tables : Include processed data (e.g., IC50 values, crystallographic R-factors) in the main text; raw data (e.g., NMR spectra, HPLC chromatograms) go to appendices .

- Figures : Use OriginLab or PyMOL for graphs/crystal structures. Annotate key peaks/features and cite software versions .

- Uncertainty Analysis : Report standard deviations (±) for triplicate experiments and refine error margins via Monte Carlo simulations in crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.